2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-[4-(trifluoromethyl)phenyl]acetamide
- 2-Amino-2-[3-(difluoromethyl)phenyl]acetamide
- 2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Uniqueness
2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H2,14,15) |
InChI Key |
SYUMSYFGKUVKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)N)N |
Origin of Product |
United States |
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